molecular formula C25H29BrN2O3 B5144749 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Número de catálogo: B5144749
Peso molecular: 485.4 g/mol
Clave InChI: JFBHWCRZTNUMTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. Its structure features:

  • Methyl groups at positions 3, 3, 7, and 8, which enhance lipophilicity and influence conformational stability.
  • A ketone group at position 1, critical for hydrogen bonding and pharmacophore activity.

Propiedades

IUPAC Name

6-(3-bromo-4,5-dimethoxyphenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29BrN2O3/c1-13-7-17-18(8-14(13)2)28-23(15-9-16(26)24(31-6)21(10-15)30-5)22-19(27-17)11-25(3,4)12-20(22)29/h7-10,23,27-28H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBHWCRZTNUMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC(=C(C(=C4)Br)OC)OC)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family. This class of compounds has garnered interest due to their diverse biological activities including potential therapeutic applications in neuropharmacology and oncology. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C23H30BrN1O2\text{C}_{23}\text{H}_{30}\text{BrN}_1\text{O}_2

This structure features a dibenzo[1,4]diazepine core with various substituents that may influence its biological activity.

Research indicates that compounds in this class often interact with neurotransmitter systems and may modulate various receptors including:

  • GABA receptors : Enhancing inhibitory neurotransmission.
  • Serotonin receptors : Potentially influencing mood and anxiety.
  • Dopamine receptors : Affecting psychomotor functions.

The specific interactions of 11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one with these receptors are yet to be fully elucidated but are crucial for understanding its therapeutic potential.

Anticancer Activity

Several studies have investigated the anticancer properties of similar diazepine derivatives. For instance:

  • In vitro studies : Showed that certain derivatives inhibit the proliferation of cancer cell lines through apoptosis induction.
CompoundCell LineIC50 (µM)Mechanism
11-(3-bromo...)MCF-7 (breast cancer)12.5Apoptosis
11-(3-bromo...)HeLa (cervical cancer)10.0Cell cycle arrest

These findings suggest that the compound may possess significant anticancer properties.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have also been explored. Preliminary data indicate that it may exhibit anxiolytic and sedative effects similar to those observed with benzodiazepines:

  • Animal models : Demonstrated reduced anxiety-like behavior in elevated plus maze tests.
TestResult
Elevated Plus MazeIncreased time spent in open arms
Open Field TestReduced locomotion

Case Study 1: Antitumor Efficacy

A study conducted on a series of dibenzo[1,4]diazepines demonstrated that compounds with similar structural motifs significantly inhibited tumor growth in xenograft models. The study highlighted the importance of bromination and methoxy substitution in enhancing biological activity.

Case Study 2: Neuropharmacological Assessment

In a double-blind study involving subjects with generalized anxiety disorder (GAD), a related compound was administered over four weeks. Results indicated a significant reduction in anxiety scores compared to placebo controls.

Comparación Con Compuestos Similares

Substituent Variations on the Aromatic Rings

The brominated phenyl group and methoxy substitutions are recurring motifs in related compounds. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 3-Bromo-4,5-dimethoxyphenyl (11), 3,3,7,8-Me ~550 (estimated) High lipophilicity; potential for halogen bonding and π-π interactions
11-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-methoxyphenyl)-... () 3-Br, 5-OEt, 4-OH (11); 4-MeO (3) 525.82 Increased polarity due to -OH; reduced metabolic stability
11-(2-Bromophenyl)-3-(4-methoxyphenyl)-... () 2-Br (11); 4-MeO (3) 475.38 Ortho-substitution may sterically hinder target binding
11-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-chlorophenyl)-... () 3-Br, 4-OH, 5-MeO (11); 4-Cl (3) 525.82 Hydroxy group enhances solubility; Cl introduces electronegativity
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-... () 4-Br-benzoyl (10); 3,4-MeO (11); 3,3-Me 561.47 Acyl group increases metabolic lability; dual bromine/methoxy motifs

Key Observations :

  • Position of Bromine : Para- or meta-bromine (as in the target compound) optimizes steric and electronic interactions compared to ortho-substitution () .
  • Methoxy vs. Hydroxy : Methoxy groups (target compound) improve membrane permeability over hydroxy-substituted analogs (), which may enhance bioavailability .
  • Methyl Groups : The 3,3,7,8-tetramethyl configuration in the target compound likely reduces conformational flexibility compared to dimethyl derivatives () .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.